

Technical Comparison Guide: NMR Characterization of 4-(But-3-yn-1- yloxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(But-3-yn-1-yloxy)benzaldehyde

CAS No.: 1016536-59-6

Cat. No.: B3198817

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Executive Summary & Application Context

4-(But-3-yn-1-yloxy)benzaldehyde is a critical bifunctional linker used in bioorthogonal chemistry ("Click Chemistry") and materials science. It bridges aromatic aldehyde reactivity (Schiff base formation, Knoevenagel condensation) with a terminal alkyne handle suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a definitive NMR structural analysis, contrasting this specific homopropargyl (butynyl) ether against its commonly confused analog, the propargyl ether, and its precursor, 4-hydroxybenzaldehyde.

Why This Analysis Matters

Researchers often confuse the spectral signatures of propargyl ethers (3-carbon chain) and homopropargyl ethers (4-carbon chain).

- Propargyl ethers (

) display a doublet for the methylene protons at

ppm.

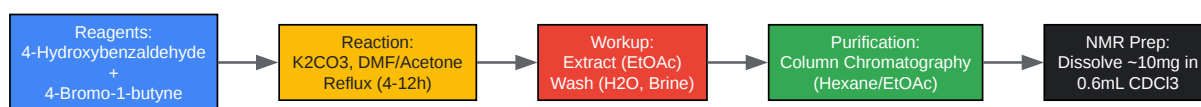
- Homopropargyl ethers (

), the subject of this guide, display a triplet at

ppm. Misinterpretation of this signal often leads to incorrect structural assignments regarding linker length.

Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the compound is typically synthesized via Williamson ether synthesis. The following workflow outlines the preparation and purification steps required to obtain a sample suitable for high-resolution NMR.



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Figure 1: Synthesis and NMR sample preparation workflow for **4-(but-3-yn-1-yloxy)benzaldehyde**.

Experimental Protocol: NMR Acquisition

- Solvent:

(Deuterated Chloroform) is preferred over DMSO-

to prevent viscosity broadening, unless the sample contains residual water which overlaps with the alkyne signal.

- Concentration: 10–15 mg per 0.6 mL solvent.
- Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual

at 7.26 ppm.

Comparative ¹H NMR Analysis

The proton spectrum is defined by three distinct regions: the deshielded aldehyde, the aromatic AA'BB' system, and the aliphatic butynyl chain.

Table 1: Chemical Shift Comparison (vs. Analogs)

This table validates the product against its precursor and its shorter-chain analog.

Proton Assignment	Target Product (Butynyl) (ppm)	Propargyl Analog (3-C chain) (ppm)	Precursor (4-OH-Benzaldehyde) (ppm)	Multiplicity (Hz)
Aldehyde (-CHO)	9.88	9.89	9.85	Singlet (s)
Aromatic (Ortho to CHO)	7.83	7.85	7.80	Doublet ()
Aromatic (Ortho to O)	7.02	7.08	6.95	Doublet ()
Ether (-O-CH -)	4.16	4.76	N/A	Triplet () vs Doublet
Internal (-CH -)	2.72	N/A	N/A	td ()
Alkyne (CH)	2.03	2.55	N/A	Triplet ()
Phenolic (-OH)	N/A	N/A	~6.0 - 9.0 (Broad)	Disappears in product

Detailed Signal Interpretation

- The Butynyl Chain (The Differentiator):
 - 4.16 (t): The oxygen atom deshields the adjacent methylene. It appears as a triplet because it couples to the two protons on the central methylene group. Contrast: In the propargyl analog, this signal is a doublet at 4.76 ppm because it couples only to the single alkyne proton [1, 2].
 - 2.72 (td): The central methylene group. It is a triplet of doublets. The triplet splitting (Hz) comes from the adjacent O-CH , and the doublet splitting (Hz) is a long-range coupling to the terminal alkyne proton.
 - 2.03 (t): The terminal alkyne proton. It appears as a triplet due to long-range coupling () with the central methylene group.
- The Aromatic Region (AA'BB'):
 - The para-substitution pattern creates a symmetric AA'BB' system, appearing as two "roofed" doublets. The doublet at 7.83 ppm is deshielded by the electron-withdrawing carbonyl group (anisotropy and inductive effects) [2].

13C NMR Analysis

Carbon NMR confirms the carbon skeleton and is essential for verifying the oxidation state of the alkyne and aldehyde.

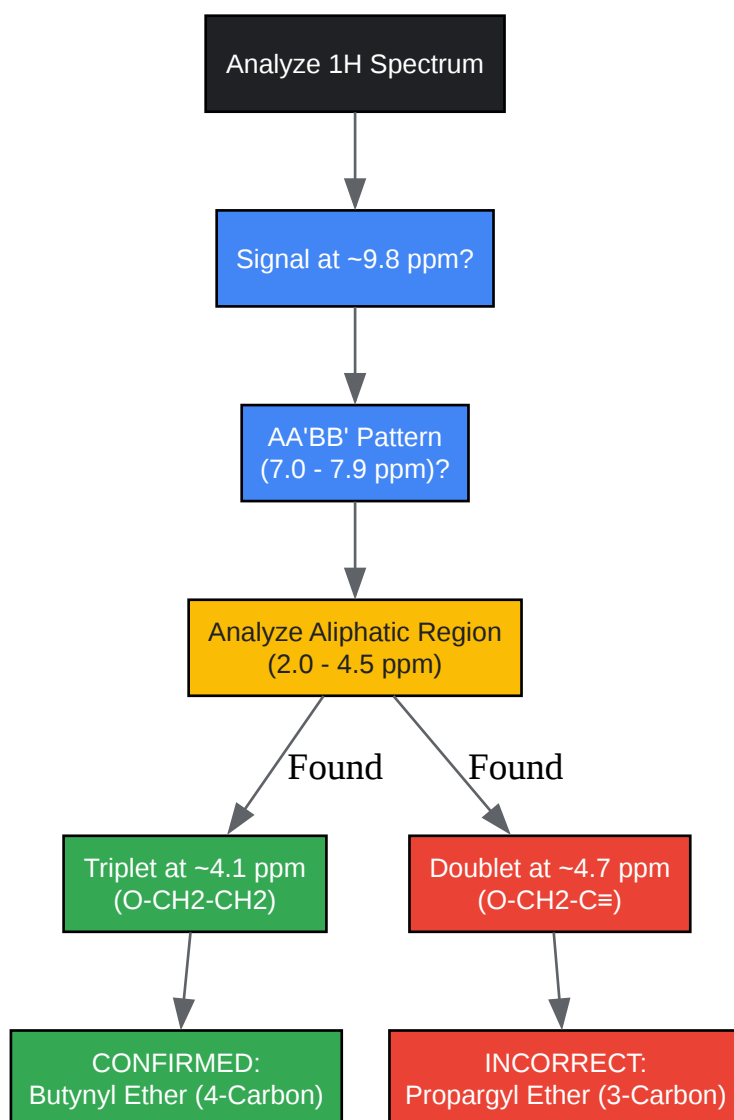
Table 2: 13C Chemical Shift Data[3]

Carbon Environment	Shift (ppm)	Structural Significance
Carbonyl (C=O)	190.8	Characteristic of aldehydes; confirms oxidation state.
Aromatic (C-O)	163.8	Ipsso carbon attached to oxygen; highly deshielded.
Aromatic (C-CHO)	130.1	Ipsso carbon attached to carbonyl.
Aromatic (CH)	132.0	Ortho to aldehyde (deshielded).
Aromatic (CH)	114.8	Ortho to ether (shielded by resonance donation).
Alkyne Internal (-C)	80.1	Quaternary alkyne carbon.
Alkyne Terminal (CH)	70.2	Terminal alkyne carbon.
Ether (-O-CH -)	66.3	Alkyl carbon adjacent to oxygen.
Internal (-CH -)	19.3	Central methylene linker.

Note: Data derived from standard chemical shift databases for 4-alkoxybenzaldehydes [2, 4].

Structural Logic & Assignment Flowchart

The following logic map illustrates the decision process for assigning signals in the ^1H NMR spectrum, ensuring self-validation of the structure.



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Figure 2: Logic flow for distinguishing Butynyl vs. Propargyl derivatives based on NMR splitting patterns.

Troubleshooting & Common Pitfalls

- Water Peak Interference: In

, the water peak appears around 1.56 ppm, but can shift. If the solvent is "wet," the water peak may broaden or overlap with the alkyne triplet at 2.03 ppm. Solution: Use a fresh ampoule of solvent or add activated molecular sieves.

- Oxidation: The aldehyde proton (9.88 ppm) should be monitored. If a broad singlet appears around 10-12 ppm, the sample has oxidized to 4-(but-3-yn-1-yloxy)benzoic acid.
- Residual Solvent: DMF (used in synthesis) shows distinct peaks at 2.89, 2.96, and 8.02 ppm. These must not be confused with the product signals.

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